molecular formula C6H4ClN3O2S B1469697 Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride CAS No. 1642583-15-0

Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride

Cat. No. B1469697
CAS RN: 1642583-15-0
M. Wt: 217.63 g/mol
InChI Key: VXCMOFRNEHXSSS-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is a chemical compound with the CAS Number: 1642583-15-0 . It has a molecular weight of 217.64 . Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects . The specific molecular structure analysis of this compound is not available in the retrieved data.

Scientific Research Applications

Fluorescent Properties

Pyrazolo[1,5-a]pyrimidines, including those with sulfonyl chloride groups, have shown potential in the development of fluorescent probes. Wu et al. (2008) established a synthetic protocol for pyrazolo[1,5-a]pyrimidines and demonstrated their fluorescent properties. The study found that red-shifts in fluorescence could be achieved by incorporating unsaturated groups, suggesting applications in long-wavelength dyes sensitive to hydroxy-containing and carbonyl-containing media like alcohol and acetone (Wu et al., 2008).

Antitumor Potential

Research has highlighted the significance of pyrazolo[1,5-a]pyrimidines in medicinal chemistry due to their photophysical properties and potential anticancer activity. Arias-Gómez et al. (2021) discussed the synthesis and functionalization of these compounds, emphasizing their role as an antitumor scaffold and in enzymatic inhibitory activities (Arias-Gómez et al., 2021).

Heterocyclic Sulfonyl Chlorides Synthesis

Tucker et al. (2015) developed a method for synthesizing heterocyclic sulfonyl chlorides, including pyrazolo[1,5-a]pyrimidines. This work highlights the efficient and selective synthesis of these compounds, which can be applied in medicinal chemistry (Tucker et al., 2015).

Synthetic and Medicinal Aspects

Cherukupalli et al. (2017) provided insights into the synthetic strategies and significant biological properties of pyrazolo[1,5-a]pyrimidine derivatives. This research outlines their broad range of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory activities, highlighting the scaffold's potential in drug discovery (Cherukupalli et al., 2017).

Applications in Kinase Inhibition

Zhang et al. (2023) focused on the application of pyrazolo[1,5-a]pyrimidine derivatives in the development of antitumor agents. These compounds have shown good kinase inhibitory activity, targeting various kinases critical in cancer treatment. The study also summarized the structure-activity relationships of these inhibitors (Zhang et al., 2023).

Mechanism of Action

Pyrazolo[1,5-a]pyrimidines have been found to have antitumor effects and other biological activities in a variety of cancer cell lines . They can specifically bind to amino acid residues, protein molecule receptors, and protein kinase domains, which play a key role in the proper regulation of cell proliferation, apoptosis, and gene expression .

Future Directions

Pyrazolo[1,5-a]pyrimidines have high research value and broad application prospects, making them one of the research hotspots of antitumor drugs in recent years . Future research could focus on the design and synthesis of specific EGFR TKIs for the treatment of NSCLC . Additionally, the development of pyrazolo[1,5-a]pyrimidine derivatives for optical applications is a promising area of research .

properties

IUPAC Name

pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O2S/c7-13(11,12)5-4-9-10-3-1-2-8-6(5)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCMOFRNEHXSSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)S(=O)(=O)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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